molecular formula C21H20N2O3 B2388096 1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903296-71-8

1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2388096
CAS No.: 1903296-71-8
M. Wt: 348.402
InChI Key: HRVLFVBXQUTFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining a biphenyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Biphenyl Acetyl Intermediate: The biphenyl group is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Azetidine Ring Formation: The acetylated biphenyl is then reacted with an azetidine derivative under basic conditions to form the azetidine ring.

    Pyrrolidine-2,5-dione Formation: The final step involves the cyclization of the intermediate with a suitable reagent, such as phosgene or triphosgene, to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Spiro-azetidin-2-one derivatives
  • Pyrrolidine derivatives
  • Indol (one) derivatives
  • Pyran derivatives

Uniqueness

1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its biphenyl group provides rigidity and potential for π-π interactions, while the azetidine and pyrrolidine rings contribute to its reactivity and biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various fields of research and development.

Properties

IUPAC Name

1-[1-[2-(4-phenylphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-19-10-11-20(25)23(19)18-13-22(14-18)21(26)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVLFVBXQUTFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.